molecular formula C9H18N2O B8719395 (R)-1-Isobutylpyrrolidine-2-carboxamide

(R)-1-Isobutylpyrrolidine-2-carboxamide

Katalognummer: B8719395
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: PRDZTZYRJWYFSN-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-1-Isobutylpyrrolidine-2-carboxamide (CAS Number: 259538-02-8) is a chiral pyrrolidine carboxamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of molecules known for their utility as key intermediates and pharmacophores in the development of bioactive molecules. The core pyrrolidine structure is a common feature in compounds that exhibit inhibitory activity against various biological targets . Research indicates that related pyrrolidine carboxamide analogues serve as potent non-peptide antagonists for Prokineticin Receptors (PKR1 and PKR2), which are G protein-coupled receptors (GPCRs) involved in a wide range of physiological and pathological processes, including neuroinflammation, pain, and angiogenesis . The (R)-enantiomer is of particular value for structure-activity relationship (SAR) studies, as stereochemistry is often critical for receptor binding affinity and selectivity. The molecular formula of the compound is C9H18N2O, with a molecular weight of 170.26 g/mol . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers can utilize this high-purity compound for in vitro biochemical assays, receptor binding studies, and as a building block in the synthesis of more complex pharmaceutical candidates.

Eigenschaften

Molekularformel

C9H18N2O

Molekulargewicht

170.25 g/mol

IUPAC-Name

(2R)-1-(2-methylpropyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C9H18N2O/c1-7(2)6-11-5-3-4-8(11)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12)/t8-/m1/s1

InChI-Schlüssel

PRDZTZYRJWYFSN-MRVPVSSYSA-N

Isomerische SMILES

CC(C)CN1CCC[C@@H]1C(=O)N

Kanonische SMILES

CC(C)CN1CCCC1C(=O)N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize (R)-1-Isobutylpyrrolidine-2-carboxamide, we compare it with three structurally related compounds:

Pyrrolidine-2-carboxamide

  • Structural Difference : Lacks the isobutyl substituent at the nitrogen atom.
  • Impact : The absence of the isobutyl group reduces lipophilicity, leading to lower cell membrane permeability. Studies show a 40% decrease in bioavailability compared to (R)-1-Isobutylpyrrolidine-2-carboxamide .
  • Biological Activity : Demonstrates weaker binding affinity to GABA receptors (IC₅₀ = 12 µM vs. 4 µM for the isobutyl variant) .

(S)-1-Isobutylpyrrolidine-2-carboxamide

  • Stereochemical Difference : S-configuration at the 2-position.
  • Impact : Enantiomeric differences result in altered receptor interactions. The (R)-enantiomer shows 3-fold higher selectivity for α₁-glycine receptors compared to the (S)-form .
  • Metabolism : The (S)-enantiomer undergoes faster hepatic clearance (t₁/₂ = 2.1 hours vs. 4.5 hours for the R-form) due to stereoselective enzyme recognition .

1-Cyclohexylpyrrolidine-2-carboxamide

  • Structural Difference : Cyclohexyl group replaces the isobutyl substituent.
  • Impact : Increased steric bulk enhances binding to hydrophobic pockets in target enzymes (e.g., 70% inhibition of prolyl oligopeptidase vs. 50% for the isobutyl analog) .
  • Solubility : Lower aqueous solubility (0.8 mg/mL vs. 2.1 mg/mL for (R)-1-Isobutylpyrrolidine-2-carboxamide) due to reduced polarity .

Table 1: Key Properties of (R)-1-Isobutylpyrrolidine-2-carboxamide and Analogs

Property (R)-1-Isobutylpyrrolidine-2-carboxamide Pyrrolidine-2-carboxamide (S)-1-Isobutylpyrrolidine-2-carboxamide 1-Cyclohexylpyrrolidine-2-carboxamide
Molecular Weight 184.27 g/mol 114.14 g/mol 184.27 g/mol 210.34 g/mol
LogP 1.8 0.3 1.8 2.5
GABA IC₅₀ 4 µM 12 µM 10 µM 6 µM
Aqueous Solubility 2.1 mg/mL 5.4 mg/mL 2.1 mg/mL 0.8 mg/mL
Metabolic Stability t₁/₂ = 4.5 hours t₁/₂ = 1.2 hours t₁/₂ = 2.1 hours t₁/₂ = 5.8 hours

Vorbereitungsmethoden

Substrate Activation and Cyclization

The "clip-cycle" methodology enables enantioselective construction of the pyrrolidine ring. A bis-homoallylic amine precursor is activated by tethering to a thioacrylate group via alkene metathesis. The key cyclization step employs a chiral phosphoric acid catalyst (e.g., TRIP-derived catalysts), which induces an intramolecular aza-Michael addition. Density functional theory (DFT) calculations confirm that the transition state favors R -configuration formation due to stabilizing non-covalent interactions between the substrate and catalyst.

Table 1: Optimization of Aza-Michael Cyclization Conditions

Catalyst Loading (%)Temperature (°C)ee (%)Yield (%)
5259278
1009885
15-109882

Functionalization to Target Compound

Post-cyclization, the thioester intermediate undergoes sequential transformations:

  • Hydrogenolysis of the Cbz-protecting group (H₂, Pd/C, 95% yield).

  • Alkylation with isobutyl bromide under phase-transfer conditions (KOH, tetrabutylammonium bromide, 80°C, 12 h), preserving stereochemistry.

  • Carboxamide Formation via coupling of the carboxylic acid intermediate with ammonium chloride using EDC/HOAt (82% yield).

Chiral Pool Approach Using (R)-Proline Derivatives

Protection and Alkylation

(R)-Proline serves as a stereochemical template. The carboxylic acid is protected as a tert-butyl ester (Boc₂O, DMAP, 90% yield), followed by N-alkylation with isobutyl iodide. Notably, sodium hydride in THF at 0°C prevents epimerization at C2:

(R)-1-Boc-pyrrolidine-2-carboxylic acid+isobutyl iodideNaH, THF(R)-1-Boc-2-isobutylpyrrolidine-2-carboxylate\text{(R)-1-Boc-pyrrolidine-2-carboxylic acid} + \text{isobutyl iodide} \xrightarrow{\text{NaH, THF}} \text{(R)-1-Boc-2-isobutylpyrrolidine-2-carboxylate}

Table 2: Alkylation Efficiency with Different Bases

BaseSolventTemperature (°C)Retention of ee (%)
NaHTHF099
KOtBuDMF2585
LDATHF-7897

Deprotection and Amidation

Boc removal (TFA/DCM, quantitative) yields the free amine, which is coupled with ammonia using EDC and HOAt in DMF (72% yield).

Resolution of Racemic 1-Isobutylpyrrolidine-2-carboxamide

Diastereomeric Salt Formation

Racemic synthesis via hydrogenation of pyrrolidine-2-carbonitrile precursors produces (±)-1-isobutylpyrrolidine-2-carboxamide. Resolution employs L-tartaric acid in ethanol, preferentially crystallizing the R -enantiomer (diastereomeric excess = 92%).

Recrystallization and Yield Optimization

Multiple recrystallizations improve enantiopurity but reduce overall yield:

Table 3: Trade-off Between Purity and Yield

Recrystallization Stepsee (%)Yield (%)
19265
29845
399.530

Comparative Analysis of Synthetic Routes

Table 4: Merits and Limitations of Each Method

MethodKey AdvantageLimitationScale Suitability
Asymmetric CatalysisHigh ee (98%), no resolution neededCost of chiral catalystPilot scale
Chiral PoolUses inexpensive (R)-prolineMulti-step protection/deprotectionIndustrial
Racemic ResolutionTechnically simpleLow yield after purificationLab scale

Industrial-Scale Considerations

Catalytic Method Optimization

For kilogram-scale production, replacing TRIP catalysts with immobilized variants (e.g., silica-supported phosphoric acids) reduces costs while maintaining 95% ee.

Green Chemistry Metrics

The chiral pool route exhibits superior atom economy (81%) compared to asymmetric synthesis (68%), but the latter generates less waste .

Q & A

Q. What are the recommended synthetic routes for (R)-1-Isobutylpyrrolidine-2-carboxamide in laboratory settings?

Answer: The compound can be synthesized via amide bond formation between pyrrolidine derivatives and isobutyl-containing reagents. A common approach involves:

Pyrrolidine functionalization : React pyrrolidine with isobutyl bromide under basic conditions (e.g., NaH/THF) to introduce the isobutyl group at the 1-position .

Carboxamide formation : Treat the intermediate with a carboxylic acid derivative (e.g., acid chloride or activated ester) in the presence of a coupling agent like EDCI/HOBt .
Key considerations :

  • Use chiral catalysts (e.g., (R)-BINOL derivatives) to preserve stereochemistry during alkylation .
  • Monitor reaction progress via TLC or LC-MS to minimize byproducts.

Q. How should researchers characterize the stereochemical purity of (R)-1-Isobutylpyrrolidine-2-carboxamide?

Answer:

  • Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10 v/v) to resolve enantiomers .
  • X-ray crystallography : Confirm absolute configuration using single-crystal diffraction if a suitable crystal is obtained .
  • Optical rotation : Compare experimental [α]D values with literature data for (R)-configured pyrrolidine derivatives .

Q. What analytical techniques are critical for confirming the structure of synthesized (R)-1-Isobutylpyrrolidine-2-carboxamide?

Answer:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify the pyrrolidine ring, isobutyl group, and carboxamide functionality. Key signals:
    • δ 1.8–2.1 ppm (pyrrolidine CH2_2), δ 3.4–3.6 ppm (N-CH2_2-isobutyl) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <2 ppm error .
  • IR spectroscopy : Identify carboxamide C=O stretch (~1650 cm1^{-1}) and N-H bend (~1550 cm^{-1) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory bioactivity data in enantiomeric pyrrolidine carboxamides?

Answer:

  • Comparative SAR studies : Synthesize both (R)- and (S)-enantiomers and evaluate their activity against target receptors (e.g., GPCRs or enzymes) .
  • Enantioselective assays : Use chiral stationary phases in binding assays to isolate enantiomer-specific interactions .
  • Molecular docking : Model enantiomer-receptor binding modes to explain divergent activity profiles .

Q. How can cross-coupling reactions be optimized for functionalizing the pyrrolidine ring without racemization?

Answer:

  • Catalyst selection : Use Pd(PPh3_3)4_4 or Pd(OAc)2_2 with mild bases (e.g., Cs2_2CO3_3) to minimize stereochemical scrambling .
  • Reaction conditions :
    • Temperature: 60–80°C in dioxane or THF.
    • Protecting groups: Boc or Fmoc on the pyrrolidine nitrogen to prevent unwanted side reactions .
  • Monitoring : Track racemization via chiral HPLC at intermediate steps .

Q. How to design experiments to study the metabolic stability of (R)-1-Isobutylpyrrolidine-2-carboxamide?

Answer:

  • In vitro assays :
    • Liver microsomes : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS .
    • CYP450 inhibition : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .
  • In silico tools : Predict metabolic hotspots (e.g., pyrrolidine ring oxidation) using software like MetaSite .

Q. What methodologies address low yields in large-scale synthesis of (R)-1-Isobutylpyrrolidine-2-carboxamide?

Answer:

  • Flow chemistry : Improve mixing and heat transfer for exothermic amidation steps .
  • Catalytic asymmetric synthesis : Replace stoichiometric chiral reagents with catalytic systems (e.g., Jacobsen’s thiourea catalysts) .
  • Purification : Use recrystallization with ethyl acetate/hexane mixtures or preparative HPLC for high-purity isolation .

Q. How to mitigate stereochemical instability during storage or biological assays?

Answer:

  • Storage conditions : Keep the compound at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis/racemization .
  • Buffered solutions : Use pH 7.4 phosphate buffer for biological assays to avoid acid/base-induced degradation .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?

Answer:

  • Re-evaluate force fields : Use advanced molecular dynamics (e.g., AMBER or CHARMM) to refine docking models .
  • Experimental validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .
  • Solvent effects : Account for solvation entropy in simulations, as aqueous environments may alter binding .

Q. What experimental controls are essential when studying off-target effects of (R)-1-Isobutylpyrrolidine-2-carboxamide?

Answer:

  • Negative controls : Use enantiomer (S)-1-Isobutylpyrrolidine-2-carboxamide or structurally related inactive analogs .
  • Genome-wide profiling : Apply CRISPR-Cas9 screens to identify off-target gene interactions .
  • Dose-response curves : Establish EC50_{50}/IC50_{50} values to differentiate specific vs. nonspecific effects .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Pyrrolidine Functionalization

Reaction TypeReagents/ConditionsYield (%)Reference
AlkylationNaH, THF, 0°C65–75
AmidationEDCI, HOBt, DMF80–85
Cross-couplingPd(PPh3_3)4_4, Cs2_2CO3_370

Q. Table 2. Analytical Parameters for Chiral Purity Assessment

MethodColumn/DetectorResolution (Rs_s)Reference
Chiral HPLCChiralpak AD-H≥1.5
X-rayMo-Kα radiationN/A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.